molecular formula C16H18N6O B14090893 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B14090893
M. Wt: 310.35 g/mol
InChI Key: SUTDHLDPXDLEKT-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features an indole moiety and a pyrimidine ring Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation: Indole-3-carboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted indole and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is unique due to its combination of indole and pyrimidine rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C16H18N6O/c1-10-8-14(23)21-16(20-10)22-15(17)18-7-6-11-9-19-13-5-3-2-4-12(11)13/h2-5,8-9,19H,6-7H2,1H3,(H4,17,18,20,21,22,23)

InChI Key

SUTDHLDPXDLEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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